![molecular formula C10H16BrN5OS B4365821 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4365821.png)
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide
Overview
Description
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase plays a crucial role in cancer cell metabolism, making it a potential target for cancer therapy.
Mechanism of Action
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide inhibits glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is an important nutrient for cancer cells, as it provides the carbon and nitrogen needed for cell growth and proliferation. Glutaminase converts glutamine to glutamate, which can then be further metabolized to provide energy and building blocks for cell growth. Inhibition of glutaminase by 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide leads to a decrease in glutamate production and a subsequent decrease in cell growth and proliferation.
Biochemical and physiological effects:
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been shown to induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential as a therapy for other diseases, such as neurodegenerative disorders and metabolic diseases. However, more research is needed to fully understand the biochemical and physiological effects of 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide.
Advantages and Limitations for Lab Experiments
One advantage of 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been found to have limited solubility in aqueous solutions, which can make it difficult to use in lab experiments. In addition, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide with other chemotherapeutic agents to improve cancer treatment outcomes. Additionally, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential as a therapy for other diseases, such as neurodegenerative disorders and metabolic diseases, and more research is needed in these areas. Finally, the development of more effective delivery methods for 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide could improve its effectiveness in vivo.
Scientific Research Applications
2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential as an anti-cancer drug. Glutaminase is overexpressed in many types of cancer cells, and its inhibition by 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been shown to induce cell death in various cancer cell lines. 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy. In addition, 2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-ethylhydrazinecarbothioamide has been studied for its potential as a therapy for other diseases, such as neurodegenerative disorders and metabolic diseases.
properties
IUPAC Name |
1-[[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]amino]-3-ethylthiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN5OS/c1-3-12-10(18)15-14-9(17)7(2)5-16-6-8(11)4-13-16/h4,6-7H,3,5H2,1-2H3,(H,14,17)(H2,12,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRMFWQOGXYKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C(C)CN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.